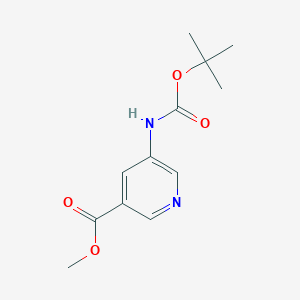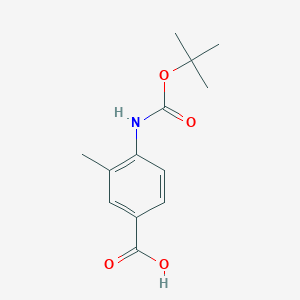
Acide 4-((tert-butoxycarbonyl)amino)-3-méthylbenzoïque
Vue d'ensemble
Description
“4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . It is used as a starting material to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications . It is also a reactant in the synthesis of bestatin derived hydroxamic acids as potent pan-HDAC inhibitors .
Synthesis Analysis
The synthesis of “4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of “4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” is C12H15NO4 . The molecular weight of this compound is 237.26 .Chemical Reactions Analysis
The chemical reactions involving “4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid” are complex due to the multiple reactive groups present in the compound. Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Applications De Recherche Scientifique
Synthèse de peptides
Acide Boc-4-amino-3-méthylbenzoïque : est largement utilisé dans la synthèse de peptides. Le groupe tert-butoxycarbonyl (Boc) sert de groupe protecteur pour les acides aminés lors de la synthèse de peptides. Il empêche les réactions secondaires indésirables en protégeant la fonctionnalité amine jusqu'à ce qu'elle soit éliminée dans des conditions légèrement acides .
Formation de liquide ionique
Le composé est utilisé pour créer des liquides ioniques d'acides aminés protégés par tert-butoxycarbonyl (Boc-AAILs). Ces liquides ioniques sont utilisés comme matières premières dans la synthèse de dipeptides, offrant une approche innovante de la formation de liaisons peptidiques .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of Boc-4-amino-3-methylbenzoic acid is the Receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function . The compound’s tert-butoxycarbonyl (Boc) group is a protective group used in peptide synthesis, which can be removed under acidic conditions . This suggests that the compound may undergo changes in the body that could affect its interaction with its target .
Biochemical Pathways
Given its target, it may influence pathways related to cell growth and differentiation .
Pharmacokinetics
The compound’s solubility in methanol suggests it may be well-absorbed in the body. The presence of the Boc group could also impact its bioavailability, as this group can increase the lipophilicity of the compound, potentially enhancing its absorption and distribution .
Result of Action
Given its target, the compound may have effects on cell growth and differentiation
Action Environment
The action of Boc-4-amino-3-methylbenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group . Additionally, the compound’s stability may be affected by temperature and light . Therefore, these factors should be considered when studying the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
The role of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid in biochemical reactions primarily stems from its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This makes it a valuable tool in the synthesis of complex molecules, particularly in the field of medicinal chemistry .
Molecular Mechanism
The molecular mechanism of action of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid involves the protection of amines during chemical reactions. The Boc group prevents the amine from reacting with other functional groups in the molecule, allowing for selective reactions to occur elsewhere in the molecule .
Temporal Effects in Laboratory Settings
The stability of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid in laboratory settings is largely dependent on the conditions under which it is stored. It is recommended to store the compound in a sealed, dry environment at room temperature .
Metabolic Pathways
The Boc group is known to be removed under acidic conditions, which could potentially occur during metabolism .
Propriétés
IUPAC Name |
3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-7-9(11(15)16)5-6-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATSAXPXARPPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572725 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180976-94-7 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)

![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)
![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)

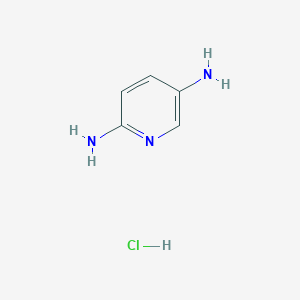
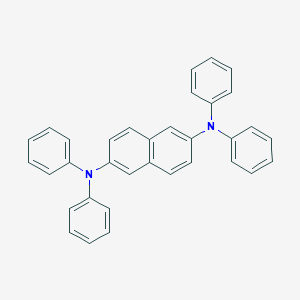
![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)
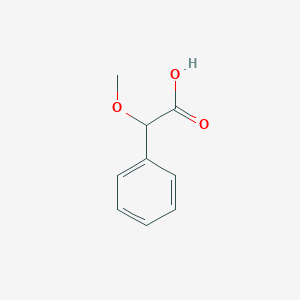
![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)

